3,3-Difluoro-1,5-diazocan-2-one
Description
3,3-Difluoro-1,5-diazocan-2-one is an eight-membered bicyclic compound containing two nitrogen atoms and a ketone group. Its molecular formula is C₆H₁₀F₂N₂O, with a molecular weight of 164.16 g/mol (calculated from the formula) . The structure includes two fluorine atoms at the 3,3-positions of the diazocane ring, as indicated by its SMILES notation: C1CNCC(C(=O)NC1)(F)F . The InChIKey (HJVYCRFFLXLXBA-UHFFFAOYSA-N) confirms its stereoelectronic configuration . Notably, a discrepancy exists in reported molecular weight data, with one source citing 232.05 g/mol ; however, this likely reflects an error, as the formula-derived value aligns with standard atomic masses.
Properties
IUPAC Name |
3,3-difluoro-1,5-diazocan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)4-9-2-1-3-10-5(6)11/h9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYCRFFLXLXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C(=O)NC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Difluoro-1,5-diazocan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of appropriate amines with fluorinated reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,3-Difluoro-1,5-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-1,5-diazocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,5-diazocan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features :
Functional Implications :
1,4-Diazocine
Structural Features :
Functional Implications :
- Absence of fluorine and ketone groups reduces polarity and metabolic stability, making it less suitable for pharmaceutical applications requiring prolonged half-lives .
- Basic amine groups may confer higher reactivity in acid-catalyzed reactions compared to fluorinated derivatives.
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Structural Features :
- Molecular Formula: Not fully detailed in evidence, but includes a spiro system with oxygen and nitrogen atoms .
- Key Differences :
- Incorporates a spiro[4.5]decane framework with methyl substituents, altering steric hindrance.
- Lacks fluorine atoms, reducing electronegativity effects.
Functional Implications :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorine Positions | Ring System |
|---|---|---|---|---|---|
| 3,3-Difluoro-1,5-diazocan-2-one | C₆H₁₀F₂N₂O | 164.16 | Amine, Ketone | 3,3 | 8-membered diazocane |
| 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one | C₉H₁₂F₂O₃ | 206.19 | Ether, Ketone | 3,4 | Spiro[5.5]undecane |
| 1,4-Diazocine | C₆H₆N₂ | 106.13 | Amine | None | 8-membered diazocine |
| 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | - | - | Amine, Ether, Ketone | None | Spiro[4.5]decane |
Research Findings and Implications
- Fluorine Effects : The 3,3-difluoro substitution in this compound likely enhances metabolic stability and bioavailability by reducing amine basicity and introducing steric/electronic effects, as seen in other fluorinated drugs .
- Structural Advantages: Compared to non-fluorinated analogs (e.g., 1,4-Diazocine), the fluorine atoms and ketone group improve dipole interactions, making the compound a stronger candidate for enzyme targeting .
- Limitations : The spirocyclic compound (3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one) lacks nitrogen atoms, which may limit its utility in applications requiring Lewis base interactions .
Discrepancies and Uncertainties
- A reported molecular weight of 232.05 g/mol for this compound conflicts with formula-derived calculations.
- Limited data on the biological activity of this compound necessitates further experimental validation of its pharmacokinetic properties.
Biological Activity
3,3-Difluoro-1,5-diazocan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
- IUPAC Name : this compound
- CAS Number : 2168237-60-1
- Molecular Formula : C6H8F2N2O
- Molecular Weight : 162.14 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative study against various bacterial strains, the compound demonstrated effective inhibition of growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
Case Study: Effect on HeLa Cells
A study evaluated the cytotoxic effects of the compound on HeLa cervical cancer cells. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The proposed mechanism of action for this compound involves its interaction with specific cellular targets, leading to disruption of critical biological processes. The compound may act as an enzyme inhibitor or modulate signaling pathways associated with cell growth and apoptosis.
Enzyme Interaction
Preliminary findings suggest that the compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation. Further studies are needed to elucidate the precise molecular interactions.
Research Findings and Applications
Research has highlighted various applications of this compound in drug development:
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests potential for therapeutic use in oncology.
- Biochemical Probes : The unique chemical structure allows for its use as a probe in biochemical assays to study enzyme mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
